REACTION_CXSMILES
|
CC[N:3](C(C)C)[CH:4]([CH3:6])[CH3:5].[NH:10]1[CH:14]=[CH:13][C:12]([C:15]([OH:17])=O)=[CH:11]1.C(N)(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C.CCOC(C)=O>[CH:4]([NH:3][C:15]([C:12]1[CH:13]=[CH:14][NH:10][CH:11]=1)=[O:17])([CH3:6])[CH3:5] |f:3.4|
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Name
|
|
Quantity
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381 μL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
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N1C=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
170 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
570 g
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Type
|
CUSTOM
|
Details
|
Stirring for 20 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The reaction mixture was stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
|
WASH
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Details
|
washed with H2O (3×10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
The crude product was purified by MPLC
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
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C(C)(C)NC(=O)C1=CNC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |